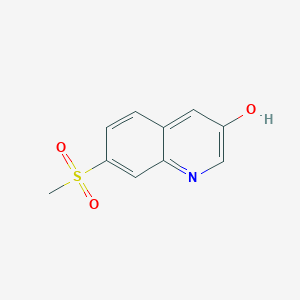

7-(Methylsulfonyl)quinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylsulfonylquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKPZZZHFNHZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 7 Methylsulfonyl Quinolin 3 Ol and Analogous Quinoline 3 Ol Derivatives

Evolution of Quinoline (B57606) Core Synthesis: From Classical Approaches to Modern Innovations

The synthesis of the quinoline nucleus has evolved significantly from classical name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgscispace.com While foundational, these traditional methods often require harsh conditions, high temperatures, and can generate significant waste. Current time information in Bangalore, IN.arabjchem.org Modern organic synthesis has driven the development of more efficient, sustainable, and versatile strategies.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinolines from three or more simple starting materials in a single, convergent step. acs.org This approach aligns with the principles of atom and step economy, offering high efficiency and the ability to generate diverse molecular libraries. acs.orgchim.it

Key advantages of MCRs include operational simplicity, reduced consumption of solvents, and minimized waste generation. future-science.com Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline scaffolds. acs.org For instance, the Povarov reaction, which typically involves an aniline (B41778), an aldehyde, and an activated alkene, provides access to complex tetrahydroquinolines that can be subsequently oxidized to the corresponding quinoline products. nih.gov A four-component reaction of resorcinol, malononitrile, aromatic aldehydes, and cyclohexanone (B45756) has been used to synthesize complex chromeno[2,3-b]quinolin-3-ol derivatives, showcasing the power of MCRs in building intricate heterocyclic systems. arabjchem.org

Table 1: Examples of Multicomponent Reactions for Quinoline Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Acid Catalysis | Tetrahydroquinolines (oxidizable to quinolines) | nih.gov |

| Four-Component Reaction | Resorcinol, Malononitrile, Aromatic Aldehydes, Cyclohexanone | Fe(OTf)₃, Ultrasonic Irradiation | Chromeno[2,3-b]quinolin-3-ols | arabjchem.org |

| Niobium-Promoted MCR | Benzaldehyde derivatives, Aromatic amines, Alkynes | NbCl₅ | Substituted Quinolines | tandfonline.com |

| Bismuth-Catalyzed MCR | Acetals, Aromatic amines, Alkynes | Bi(OTf)₃ | Functionalized Quinolines | tandfonline.com |

Microwave-Assisted Synthesis (MAS) has become a prominent green technique. arabjchem.org By using microwave irradiation, which provides rapid and uniform heating, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. acs.orgresearchgate.net Microwave technology has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, making them more efficient and environmentally benign. Current time information in Bangalore, IN.

Solvent-Free Conditions , often combined with microwave irradiation or ball-milling, represent another key sustainable approach. Current time information in Bangalore, IN.researchgate.net By eliminating volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product purification. One-pot syntheses of quinolines have been achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under solvent-free microwave conditions. researchgate.net Similarly, ball-milling has been employed for the coupling of haloquinolines with sulfonic acids without the need for a solvent, completing the reaction in minutes at room temperature. rsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Techniques

| Technique | Typical Conditions | Advantages | Reference(s) |

| Conventional Heating | High temperatures, long reaction times (hours), organic solvents. | Well-established protocols. | Current time information in Bangalore, IN. |

| Microwave Irradiation | Rapid heating, short reaction times (minutes), often solvent-free or in green solvents (e.g., water, ethanol). | Increased yields, reduced side reactions, energy efficiency. | Current time information in Bangalore, IN.future-science.comacs.org |

| Solvent-Free Reaction | Often uses microwave, ultrasound, or mechanical (ball-milling) energy. | Reduced waste, simplified workup, lower environmental impact. | Current time information in Bangalore, IN.researchgate.netrsc.org |

| Ultrasonic Irradiation | Uses sound waves to induce cavitation, creating localized high pressure and temperature. | Alternative energy source, can enhance reaction rates. | arabjchem.org |

Catalysis is at the heart of modern quinoline synthesis, offering high selectivity and efficiency under mild conditions. A wide range of catalytic systems have been developed to facilitate the construction of the quinoline ring.

Transition Metal Catalysis is particularly prevalent, with metals like palladium, rhodium, copper, and iron enabling powerful transformations such as C-H bond activation and oxidative annulation. tandfonline.com These methods allow for the direct coupling of simple precursors, avoiding the need for pre-functionalized substrates. For example, rhodium has been used for the ortho-C-H bond activation of anilines for coupling with alkynes, while copper catalysts are employed in aerobic oxidative cyclization reactions. nih.gov

Brønsted Acid/Base Catalysis offers a metal-free alternative. Strong acids like triflic acid (TfOH) and trifluoroacetic acid (TFA) can catalyze the cyclization of intermediates in quinoline synthesis. Current time information in Bangalore, IN. For instance, TfOH has been used in the solvent-free cyclization of N-alkyl anilines with alkynes or alkenes. Current time information in Bangalore, IN.

Organocatalysis , using small organic molecules, has also gained traction. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a mild, non-toxic, and inexpensive organic base that has been shown to be an effective catalyst in various MCRs for the synthesis of heterocyclic compounds, including quinoline derivatives. scispace.comorientjchem.org Its cage-like structure can influence the regioselectivity of reactions, providing a valuable tool for controlling reaction outcomes. scispace.com

Targeted Synthesis of Substituted Quinolin-3-ols and Methylsulfonyl Quinoline Systems

While general methods provide access to the core quinoline structure, the synthesis of a specifically substituted target like 7-(methylsulfonyl)quinolin-3-ol requires precise strategies for introducing the hydroxyl and methylsulfonyl groups at the desired positions.

The introduction of a hydroxyl group at the C-3 position of the quinoline ring can be achieved through several strategic routes, often involving the cyclization of carefully designed precursors.

One effective method is the electrophilic cyclization of N-(2-alkynyl)anilines . This strategy uses various electrophiles (e.g., I₂, Br₂, PhSeBr) to induce a 6-endo-dig ring closure, affording 3-substituted quinolines. nih.gov By choosing the appropriate alkyne precursor, this can lead to intermediates that are readily converted to quinolin-3-ols.

Another powerful approach involves the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols . Under oxidative conditions, these precursors undergo a 6-endo-dig cyclization followed by oxidative methoxycarbonylation to yield quinoline-3-carboxylic esters. acs.orgresearchgate.net These esters serve as versatile intermediates that can be hydrolyzed and decarboxylated or reduced to furnish the desired 3-hydroxyquinoline (B51751) moiety.

Furthermore, specific cyclization strategies have been developed to directly form the quinolin-3-ol structure. For example, the reaction of 2-mercaptobenzoquinoline-3-carbaldehydes with 2-bromoacetophenones can lead to fused 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives. researchgate.net A synthetic sequence involving epoxide ring-opening followed by azide (B81097) reduction and quinoline cyclization has also been reported to yield a quinoline-3-ol core. nih.gov

The methylsulfonyl group is a key pharmacophore in many bioactive molecules. Its introduction onto the quinoline scaffold, particularly at the C-7 position, can be accomplished via several methods, most commonly through the functionalization of a pre-formed quinoline ring.

A prevalent strategy is the sulfonylation of haloquinolines . The halogen atom (typically chlorine or bromine) at the desired position serves as a leaving group for nucleophilic aromatic substitution. For instance, 7-chloroquinoline (B30040) can be reacted with a sulfinating agent like sodium methanesulfinate, or a two-step process involving reaction with sodium methanethiolate (B1210775) followed by oxidation can be employed. researchgate.net An efficient, solvent-free approach utilizes ball-milling to promote the coupling of haloquinolines with sulfonic acids, offering excellent yields and short reaction times. rsc.org

Another important route involves the deoxygenative C-H sulfonylation of quinoline N-oxides . The N-oxide group activates the C2 and other positions of the quinoline ring towards functionalization. researchgate.net While this method predominantly yields 2-sulfonylquinolines, it highlights a powerful activation strategy. tandfonline.comacs.org Various sulfonylating reagents, including sulfonyl chlorides and sodium sulfinates, have been used in conjunction with catalysts like copper or iron. tandfonline.comnih.govacs.org

A more direct, light-mediated approach has been described in a patent, where quinoline compounds react with sulfonyl chlorides (such as methanesulfonyl chloride) under visible light catalysis to afford the sulfonylated product, avoiding the need for metal catalysts or heat. google.com

Table 3: Key Synthetic Strategies for Functionalization

| Functional Group | Position | Synthetic Strategy | Key Reagents/Catalysts | Reference(s) |

| Hydroxyl | C-3 | Palladium-Catalyzed Carbonylative Cyclization | 1-(2-Aminoaryl)-2-yn-1-ols, PdI₂, KI, CO/Air | acs.org, researchgate.net |

| Hydroxyl | C-3 | Electrophilic Cyclization | N-(2-Alkynyl)anilines, I₂, Br₂ | nih.gov |

| Methylsulfonyl | C-7 (via haloquinoline) | Nucleophilic Aromatic Substitution | 7-Chloroquinoline, Sodium Methanesulfinate | researchgate.net |

| Methylsulfonyl | C-7 (via haloquinoline) | Ball-Milling Coupling | 7-Haloquinoline, Methanesulfonic acid | rsc.org |

| Methylsulfonyl | General | Visible-Light Catalysis | Quinoline, Methanesulfonyl chloride, Photocatalyst | google.com |

Complex Heterocycle Construction through One-Pot and Cascade Reactions

The synthesis of quinoline frameworks, including functionalized quinolin-3-ol derivatives, has been significantly advanced by the development of one-pot and cascade reaction methodologies. These sophisticated strategies allow for the construction of complex molecular architectures from simple precursors in a single, efficient operation, thereby enhancing atom economy and reducing waste. researchgate.netrsc.org Such reactions proceed by generating reactive intermediates that undergo further transformations in situ, avoiding the need for isolation and purification at each step. This approach is particularly powerful for building the fused heterocyclic system of quinolines. researchgate.net

Cascade reactions, in particular, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These processes have been effectively employed in quinoline synthesis using various catalytic systems.

One notable approach is the palladium-catalyzed denitrogenative cascade reaction. Researchers have successfully synthesized a range of quinoline derivatives by reacting o-aminocinnamonitriles with arylhydrazines. nih.gov This process is believed to involve a sequential denitrogenative addition followed by an intramolecular cyclization to construct the quinoline core. nih.gov

A different palladium-driven cascade has been developed starting from 1,3-butadiynamides and primary alcohols. nih.gov This method assembles the quinoline core de novo and selectively yields 4-alkenyl 2-alkoxyquinolines under mild conditions in a single transformation. nih.gov

Iron-catalyzed cascade reactions have also proven effective. For example, the tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters, catalyzed by iron(III) chloride, produces highly substituted 3-quinolinecarboxylic esters in good to high yields. ustc.edu.cn This method is an extension of the Friedländer annulation, a cornerstone of quinoline synthesis. ustc.edu.cn

Beyond metal catalysis, catalyst-free cascade reactions have been developed for creating fused quinoline systems. A one-step protocol for synthesizing 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives involves the reaction of 2-fluorobenzaldehyde (B47322) with hetaryl-ketene aminals (HKAs). acs.org This process efficiently constructs both C=C and C–N bonds in a single operation. acs.org The optimization of this reaction highlights the importance of solvent and promoters in achieving high yields.

One-pot multicomponent reactions (MCRs) represent another powerful strategy for the rapid assembly of quinoline derivatives. rsc.org These reactions combine three or more starting materials in a single vessel to form a final product that incorporates portions of all initial reactants. The Friedländer synthesis, a classic method, has been adapted into a highly effective one-pot protocol. This involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using iron, followed by an in-situ condensation with a ketone or aldehyde to furnish the quinoline product in high yields. rsc.org

These sophisticated synthetic strategies, encompassing both cascade and one-pot multicomponent reactions, provide efficient and versatile pathways to a wide array of substituted quinolines. While a direct one-pot synthesis of 7-(methylsulfonyl)quinolin-3-ol is not explicitly detailed, the principles underlying these methodologies are broadly applicable. For instance, a modified Friedländer or a related multicomponent reaction could theoretically be designed using a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone bearing a methylsulfonyl group at the 4-position, and a two-carbon component that would generate the 3-hydroxy functionality upon cyclization. The continuous innovation in these reaction technologies holds significant promise for the targeted synthesis of complex quinoline derivatives. rsc.org

Advanced Chemical Reactivity and Derivatization Strategies for 7 Methylsulfonyl Quinolin 3 Ol Scaffolds

Reactivity Profiles of the Quinoline (B57606) Nucleus

The reactivity of the quinoline nucleus in 7-(Methylsulfonyl)quinolin-3-ol is dictated by the electronic effects of its two substituents. The methylsulfonyl group at the 7-position is strongly electron-withdrawing, which deactivates the benzene (B151609) portion of the ring system towards electrophilic substitution. However, this same group significantly activates the ring for nucleophilic aromatic substitution. rsc.orgcymitquimica.com In contrast, the hydroxyl group at the 3-position is an electron-donating group, which would typically activate the ring towards electrophilic substitution. The interplay of these opposing electronic effects governs the specific sites of reaction. For instance, modifications such as radical iodination have been observed at the C-3 position of the quinoline ring in other derivatives. mdpi.com The nitrogen atom of the quinoline can also participate in reactions such as protonation, alkylation, and acylation. orientjchem.org

Chemical Transformations Involving the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group is a key driver of the unique reactivity of the 7-(Methylsulfonyl)quinolin-3-ol scaffold. Its strong electron-withdrawing nature and its capacity to act as a leaving group open up numerous pathways for chemical transformation.

Electrophilic Nature and Nucleophilic Interactions

The primary influence of the methylsulfonyl group is its powerful electron-withdrawing effect, which polarizes the quinoline ring system and renders it more electrophilic. This significantly enhances the ring's susceptibility to attack by nucleophiles, a characteristic reaction for electron-deficient aromatic systems known as nucleophilic aromatic substitution (SₙAr).

The methylsulfonyl group is an excellent leaving group in these reactions. A kinetic study comparing the reactivity of methylsulfonyl quinolines with their chloro-analogues demonstrated this enhanced reactivity. When reacted with methoxide (B1231860) ions, methylsulfonyl quinolines were found to be approximately 40 to 100 times more reactive than the corresponding chloro-compounds. rsc.org This heightened reactivity is attributed to a lower activation energy for the substitution reaction. rsc.org This principle has been applied in the synthesis of various heterocyclic compounds, where a methylsulfonyl group on a pyrimidine (B1678525) ring is readily displaced by guanidine (B92328) to form 2-guanidinopyrimidines under relatively mild conditions. beilstein-journals.org

Table 1: Comparative Reactivity in Nucleophilic Substitution

| Leaving Group on Quinoline | Relative Reactivity with Nucleophiles | Reference |

|---|---|---|

| -SO₂CH₃ (Methylsulfonyl) | High (40-100x more reactive than -Cl) | rsc.org |

| -Cl (Chloro) | Moderate | rsc.org |

Applications in Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. wikipedia.org The methylsulfonyl group is a versatile participant in FGI strategies, primarily by acting as a leaving group or through elimination reactions.

The displacement of the methylsulfonyl group via nucleophilic aromatic substitution is a direct method of FGI, enabling its replacement with a wide array of other functionalities such as amines, azides, and alkoxides. rsc.orgjlu.edu.cn Furthermore, the methylsulfonyl group can be eliminated from dihydroquinoline intermediates to regenerate the aromatic quinoline system. For example, dihydroquinoline sulfonamides have been shown to undergo elimination of the methylsulfonyl group when heated with a base like potassium carbonate in DMF, yielding the corresponding quinoline. mdpi.com This aromatization-by-elimination strategy is a valuable synthetic tool.

Table 2: Functional Group Interconversions of the Methylsulfonyl Group

| Starting Material | Reagent/Condition | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Methylsulfonyl Quinoline | Methoxide Ion (CH₃O⁻) | Methoxy (B1213986) Quinoline | Nucleophilic Substitution | rsc.org |

| Methylsulfonyl Quinoline Derivative | Amines, Azides, Hydrazine | Amino/Azido/Hydrazinyl Quinoline Derivative | Nucleophilic Substitution | jlu.edu.cn |

| 1,2-Dihydroquinoline Sulfonamide | K₂CO₃, DMF, 90 °C | Quinoline | Elimination | mdpi.com |

Derivatization Potential of the Quinolin-3-ol Hydroxyl Functionality

The hydroxyl group at the C-3 position is another key site for derivatization, offering a range of possibilities through reactions typical of aromatic alcohols. chemshuttle.com

Hydrogen Bonding in Enhancing Reactivity

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. nih.gov As a hydroxyl group attached to an aromatic ring, it is a stronger hydrogen bond donor compared to aliphatic alcohols due to resonance effects. nih.gov This hydrogen bonding capability is a critical factor that can influence the compound's physical properties, molecular recognition, and reactivity. nih.gov The formation of hydrogen bonds with reagents or solvents can modulate the nucleophilicity of the hydroxyl oxygen or the acidity of its proton, thereby enhancing or directing its reactivity in subsequent chemical transformations. Both intermolecular and intramolecular hydrogen bonds can play a role in stabilizing intermediates or transition states. nih.govmdpi.com

Condensation and Oxidation Pathways

The quinolin-3-ol moiety can undergo various reactions common to phenols and secondary alcohols. The hydroxyl group is a prime target for alkylation and acylation to form ether and ester derivatives, respectively, which are fundamental transformations for creating diverse libraries of compounds. chemshuttle.com

Furthermore, the hydroxyl group can participate in condensation reactions. For example, Claisen-Schmidt condensation reactions are used to form chalcones from an aldehyde and an acetophenone (B1666503) derivative. nih.gov While 7-(methylsulfonyl)quinolin-3-ol itself is not an aldehyde, it could potentially be oxidized to a corresponding ketone or aldehyde at the 3-position, which would then serve as a substrate for such condensation reactions. nih.gov The hydroxyl group itself may also engage directly in condensation with activated carbonyl compounds. smolecule.com Oxidation of the hydroxyl group represents another pathway for derivatization, potentially leading to the formation of a quinone or other oxidized species, which can then undergo further reactions like cycloadditions or Michael additions. smolecule.com

Table of Compounds

Strategic Derivatization for Specialized Academic Applications

The 7-(methylsulfonyl)quinolin-3-ol scaffold serves as a versatile platform for the development of specialized molecules tailored for academic research. Its inherent structural features—a quinoline (B57606) core, a reactive hydroxyl group at the 3-position, and a methylsulfonyl substituent at the 7-position—offer multiple avenues for synthetic modification. These derivatization strategies are pivotal in creating novel chemical tools, such as kinase inhibitors and fluorescent probes, which are instrumental in elucidating complex biological processes.

Strategic derivatization of the 7-(methylsulfonyl)quinolin-3-ol core primarily targets the hydroxyl group for etherification or esterification, allowing for the introduction of various functional moieties. These modifications are designed to modulate the compound's physicochemical properties, including solubility, lipophilicity, and, most importantly, its interaction with biological targets. The methylsulfonyl group, being a strong electron-withdrawing group, influences the electronic properties of the quinoline ring system and can participate in key interactions, such as hydrogen bonding, with target proteins. brieflands.com

Derivatization for Kinase Inhibition Studies

In the realm of academic research, the development of selective kinase inhibitors is crucial for dissecting signaling pathways and validating new drug targets. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov By strategically derivatizing 7-(methylsulfonyl)quinolin-3-ol, researchers can synthesize libraries of compounds for screening against various kinases.

A common strategy involves the etherification of the 3-hydroxyl group to introduce moieties known to interact with the ATP-binding site of kinases. For instance, linking fragments that can form specific hydrogen bonds or occupy hydrophobic pockets can lead to potent and selective inhibitors. The methylsulfonyl group at the C-7 position can enhance binding affinity and selectivity, for example, by interacting with specific amino acid residues like Arg513 in the secondary pocket of the COX-2 active site. brieflands.com

| Derivative Structure (Hypothetical) | Target Moiety | Rationale for Kinase Inhibition | Potential Research Application |

| 7-(Methylsulfonyl)-3-(benzyloxy)quinoline | Benzyl group | Exploration of hydrophobic pocket interactions in the kinase hinge region. | Structure-activity relationship (SAR) studies for identifying key binding elements. |

| 7-(Methylsulfonyl)-3-(2-morpholinoethoxy)quinoline | Morpholinoethyl group | Introduction of a basic nitrogen atom to form salt bridges with acidic residues (e.g., Asp) in the active site, enhancing potency and solubility. | Development of inhibitors for kinases with conserved aspartate residues in the catalytic loop. |

| 7-(Methylsulfonyl)-3-((1-methyl-1H-imidazol-2-yl)methoxy)quinoline | Imidazole-containing fragment | Mimicking ATP adenine (B156593) region to establish hydrogen bonds with the kinase hinge region. | Probing the ATP-binding site of novel or understudied kinases. |

| 7-(Methylsulfonyl)-3-(4-cyanophenoxy)quinoline | Cyanophenyl group | The nitrile group can act as a hydrogen bond acceptor, increasing binding affinity and providing a handle for further functionalization. | Generation of lead compounds for optimization into potent kinase inhibitors. |

This table presents hypothetical derivatives of 7-(Methylsulfonyl)quinolin-3-ol and their potential applications in kinase inhibition research, based on established principles of medicinal chemistry.

Development of Fluorescent Probes for Bioimaging

The intrinsic fluorescence of the quinoline nucleus provides a foundation for the design of molecular probes for bioimaging applications. mdpi.com Derivatization of the 7-(methylsulfonyl)quinolin-3-ol scaffold can be tailored to create probes that localize to specific cellular compartments or respond to changes in the cellular environment.

Modification of the 3-hydroxyl group can be used to attach environmentally sensitive fluorophores or targeting ligands. The resulting probes can be employed in fluorescence microscopy to visualize cellular structures, track dynamic processes, or detect specific analytes. The methylsulfonyl group can influence the photophysical properties of the quinoline fluorophore and contribute to the probe's specificity and cellular uptake.

| Derivative Type (Hypothetical) | Modification Strategy | Intended Application | Principle of Operation |

| Environmentally Sensitive Probe | Esterification of the 3-hydroxyl group with a fluorophore whose emission is sensitive to solvent polarity. | Mapping cellular polarity gradients and studying membrane dynamics. | The fluorescence emission spectrum or quantum yield of the probe changes in response to the local environment's polarity. |

| Ion-Selective Probe | Introduction of a chelating moiety via an ether linkage at the 3-position. | Detecting and quantifying specific metal ions (e.g., Zn²⁺, Cu²⁺) in cellular compartments. | Binding of the target ion to the chelating group modulates the fluorescence of the quinoline core through mechanisms like photoinduced electron transfer (PET). |

| Targeted Organelle Probe | Attachment of a known organelle-targeting motif (e.g., a triphenylphosphonium cation for mitochondria) to the 3-hydroxyl group. | Visualizing the morphology and dynamics of specific organelles like mitochondria or the endoplasmic reticulum. | The targeting moiety directs the localization of the fluorescent probe to the desired organelle. |

This table outlines hypothetical derivatization strategies for converting 7-(Methylsulfonyl)quinolin-3-ol into fluorescent probes for various academic research applications in cell biology.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (conformation) and to describe the distribution of electrons within the molecule (electronic structure). nrel.gov

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Description | Typical Method |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP, M06-2X) |

| HOMO/LUMO Energies | Energies of the highest and lowest molecular orbitals. | DFT, Hartree-Fock |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms. | Based on wavefunction analysis |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Hartree-Fock |

This table represents the types of data that would be generated from a quantum chemical study of 7-(methylsulfonyl)quinolin-3-ol.

Quantitative Structure-Activity and Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built on the principle that the structure of a molecule dictates its activity or properties.

The process of developing a QSAR/QSPR model involves several key steps:

Data Set Selection : A group of molecules with known activities or properties is chosen.

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and chemical features. These can include electronic, steric, and hydrophobic parameters.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed activity or property.

Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

For a class of compounds including 7-(methylsulfonyl)quinolin-3-ol, a QSAR study could be employed to predict their potential as enzyme inhibitors or other biologically active agents. Similarly, a QSPR model could predict properties like solubility or toxicity. While specific QSAR/QSPR models for 7-(methylsulfonyl)quinolin-3-ol have not been detailed in the literature, the general methodology is a cornerstone of modern drug discovery and chemical research. conicet.gov.ar

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). scispace.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its biological target. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. scispace.com

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

In the context of 7-(methylsulfonyl)quinolin-3-ol, docking and MD simulations could be used to investigate its potential to bind to a specific kinase or other enzyme active sites. For instance, studies on related quinoline-3-carboxamides (B1200007) have utilized these methods to explore their binding to DNA damage and response (DDR) kinases. mdpi.com Such simulations would provide valuable insights into the potential mechanism of action if this compound were to be developed as a therapeutic agent.

Table 2: Typical Steps in Molecular Docking and Dynamics Simulations

| Step | Description | Software Examples |

| Receptor Preparation | Preparing the 3D structure of the biological target. | AutoDockTools, Maestro |

| Ligand Preparation | Generating the 3D conformation of the small molecule. | Open Babel, ChemDraw |

| Molecular Docking | Predicting the binding pose and affinity of the ligand. | AutoDock, Schrödinger Suite |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | NAMD, Desmond, GROMACS |

This table outlines the general workflow for in silico investigation of ligand-target interactions.

Theoretical Studies on Tautomeric Equilibria in Quinolin-3-ol Structures

Quinolin-3-ol and its derivatives can exist in different tautomeric forms, most commonly the enol and keto forms. Tautomers are isomers that readily interconvert, and the position of the equilibrium between them can be influenced by factors such as the solvent and the presence of other functional groups. researchgate.net Theoretical studies, particularly those employing quantum chemical calculations, are highly effective in predicting the relative stabilities of different tautomers.

For quinolin-3-ol systems, the enol form (with a hydroxyl group at position 3) and the keto form (with a carbonyl group at position 3 and a proton at the nitrogen atom) are the primary tautomers. Computational studies on related 7-hydroxyquinoline (B1418103) derivatives have shown that the relative energies of the tautomers can be calculated with good accuracy. nih.gov These studies often find that the enol form is more stable in nonpolar solvents, while the keto form can be stabilized by polar solvents. researchgate.net

While specific calculations for 7-(methylsulfonyl)quinolin-3-ol are not available, it is expected that the strong electron-withdrawing nature of the methylsulfonyl group at the 7-position would influence the electronic properties of the quinoline ring and thus the tautomeric equilibrium. Theoretical calculations would be invaluable in quantifying this effect.

Table 3: Theoretical Relative Energies of Tautomers in a Related Hydroxyquinoline System

| Tautomeric Form | Relative Gibbs Free Energy (kcal/mol) in Toluene | Relative Gibbs Free Energy (kcal/mol) in Acetonitrile |

| Enol (E) | 0.00 | 0.00 |

| Keto (KE) | 0.25 | -0.15 to 0.25 |

Data adapted from theoretical studies on related 7-hydroxyquinoline systems and illustrates the type of information that can be obtained. researchgate.netnih.gov The values represent the calculated energy difference between the keto and enol forms.

Mechanistic Insights from Computational Analysis of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. arxiv.org This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

For a molecule like 7-(methylsulfonyl)quinolin-3-ol, computational analysis could be used to investigate a variety of reactions. For example, the reactivity of the hydroxyl group or the susceptibility of the quinoline ring to electrophilic or nucleophilic attack could be explored. The synthesis of related thieno[3,2-c]quinoline derivatives has been described, and computational studies could provide a deeper understanding of the mechanisms of the cyclization and condensation reactions involved in their formation. researchgate.net Although specific computational studies on the reaction mechanisms of 7-(methylsulfonyl)quinolin-3-ol are not prominent in the literature, the established methodologies of computational organic chemistry are fully applicable to this system. research-solution.com

Mechanistic Basis of Biological Activity for Quinoline Derivatives with Methylsulfonyl and Hydroxyl Substituents

Enzyme Inhibition Profiling and Mechanistic Elucidation

The biological effects of quinoline (B57606) derivatives are often rooted in their ability to selectively bind to and inhibit the activity of specific enzymes. The presence of a methylsulfonyl group, a strong hydrogen bond acceptor, and a hydroxyl group, a hydrogen bond donor and potential metal chelator, on the quinoline core can lead to high-affinity interactions with enzyme active sites.

Inhibition of Lactate (B86563) Dehydrogenase (LDH) and Metabolic Reprogramming

Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). researchgate.net Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced proliferation and survival. Quinoline derivatives have emerged as potent inhibitors of LDHA.

Specifically, a class of quinoline 3-sulfonamides has been identified as potent and selective inhibitors of LDHA. nih.govresearchgate.netnih.gov These compounds act as NADH-competitive inhibitors, meaning they bind to the enzyme's active site and compete with the binding of the cofactor NADH, which is essential for the conversion of pyruvate (B1213749) to lactate. nih.gov This inhibition leads to a reversal of aerobic glycolysis in cancer cells, characterized by a decrease in lactate production and an increase in oxygen consumption. nih.govnih.gov The inhibition of LDHA by these quinoline sulfonamides has been shown to induce apoptosis in cancer cells that are highly dependent on glycolysis. nih.gov

Lead optimization studies have produced quinoline 3-sulfonamides with inhibitory potencies (IC₅₀) against LDHA in the low nanomolar range and significant selectivity over the LDHB isoform. nih.govresearchgate.net

Table 1: Inhibitory Activity of Quinoline 3-Sulfonamide Derivatives against LDH Enzymes

| Compound | LDHA IC₅₀ (nM) | LDHB IC₅₀ (nM) | Selectivity (LDHB/LDHA) |

|---|---|---|---|

| Compound 1 | 16 | 1300 | ~81 |

| Compound 2 | 2 | 160 | ~80 |

| Compound 3 | 8 | 80 | ~10 |

| Compound 7 | 2.6 | 43 | ~16.5 |

Data sourced from multiple studies on quinoline-based LDH inhibitors. nih.govbinasss.sa.cr

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibitors of this enzyme are used to manage postprandial hyperglycemia in type 2 diabetes. nih.gov Quinoline derivatives have been investigated as a source of new α-glucosidase inhibitors.

The inhibitory mechanism of these compounds is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. mdpi.comnih.gov The quinoline ring itself serves as a key pharmacophore, and its substitution pattern significantly influences inhibitory potency. For instance, quinoline-oxadiazole Schiff base derivatives have shown potent α-glucosidase inhibitory activity. rsc.org In one study, a series of 2-(quinoline-2-ylthio)acetamide derivatives linked to a diphenyl-imidazole moiety were synthesized and found to be highly potent competitive inhibitors of α-glucosidase, with the most active compound showing an inhibitory constant (Ki) of 0.15 μM. nih.gov

Molecular docking studies suggest that the quinoline moiety can form crucial interactions, such as π-π stacking with aromatic residues like Phenylalanine (Phe-157) within the enzyme's active site. rsc.org The addition of other heterocyclic rings and functional groups can further enhance binding through hydrogen bonds and other interactions. rsc.org

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Representative IC₅₀ (μM) | Standard (Acarbose) IC₅₀ (μM) |

|---|---|---|

| Quinoline-Oxadiazole Schiff Bases | 2.60 - 102.12 | 38.25 |

| 2-(Quinoline-2-ylthio)acetamide Derivatives | 0.18 - 2.10 | Not specified in study |

| Indolo[1,2-b]isoquinoline Derivatives | 3.44 - 41.24 | 640.57 |

Data compiled from various studies on quinoline-based α-glucosidase inhibitors. mdpi.comnih.govrsc.orgresearchgate.net

Cyclooxygenase (COX) Inhibition and Active Site Interactions

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Quinoline derivatives featuring a methylsulfonyl group have been designed as potent and selective COX-2 inhibitors.

The established pharmacophore for selective COX-2 inhibition often includes a diarylheterocyclic structure where one of the aryl rings bears a SO₂CH₃ or SO₂NH₂ group. This sulfonyl group is crucial for selectivity as it can project into a secondary, hydrophobic pocket present in the COX-2 active site but not in COX-1. nih.govresearchgate.net Molecular modeling studies of 2-phenyl-quinoline derivatives with a para-methylsulfonyl group on the phenyl ring confirm this binding mode. The methylsulfonyl group inserts into the secondary pocket, forming interactions with key amino acid residues such as Arginine (Arg513), Phenylalanine (Phe518), and Valine (Val523). nih.govresearchgate.net This interaction anchors the inhibitor in the active site and contributes to its high affinity and selectivity for COX-2. nih.gov

The lipophilicity of substituents on the quinoline ring also plays a role, with more lipophilic groups often leading to increased COX-2 inhibitory activity and selectivity. nih.govresearchgate.net

Table 3: COX-2 Inhibitory Activity of Quinoline Derivatives with a Methylsulfonyl Group

| Compound | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 9d | 0.063 | 34.5 | 547.6 |

| 9e | 0.043 | >22 | >513 |

| Celecoxib (Reference) | 0.060 | 24.3 | 405 |

Data from studies on 4-(Imidazolylmethyl)quinoline and 4-carboxyl quinoline derivatives. nih.govnih.govresearchgate.net

Inhibition of DNA-Interacting Enzymes (e.g., DNA Methyltransferases, Topoisomerases)

DNA topoisomerases and DNA methyltransferases (DNMTs) are crucial enzymes involved in maintaining DNA topology and regulating gene expression through epigenetic modifications. nih.gov Both are validated targets for anticancer drug development. The planar structure of the quinoline ring allows it to intercalate into DNA or interact with the DNA-binding sites of these enzymes.

DNA Methyltransferase (DNMT) Inhibition: Quinoline-based compounds have been identified as non-nucleoside inhibitors of DNMTs. biorxiv.orggoogle.com A notable example is SGI-1027, a 4-anilinoquinoline derivative, which inhibits DNMT1, DNMT3A, and DNMT3B. nih.gov Mechanistic studies have revealed that SGI-1027 and its analogs are competitive inhibitors with respect to the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.govresearchgate.net These inhibitors are thought to interact with the DNA, potentially by intercalation, thereby preventing the enzyme from binding and carrying out the methylation of cytosine residues. biorxiv.orgnih.gov

Topoisomerase Inhibition: Quinolone derivatives have a long history as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). nih.govnih.gov More recently, quinoline derivatives have also been explored as inhibitors of human topoisomerases. Their mechanism often involves stabilizing the covalent complex between the topoisomerase and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. nih.gov The planar quinoline ring can intercalate between DNA base pairs at the site of cleavage, preventing the re-ligation of the DNA strand. nih.gov

Modulation of Nuclear Receptors (e.g., RORγt)

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and is a key target for the treatment of autoimmune diseases. Quinoline derivatives have been developed as potent inverse agonists of RORγt.

Inverse agonists bind to the ligand-binding domain (LBD) of RORγt and stabilize an inactive conformation of the receptor, preventing the recruitment of coactivators. Structure-activity relationship studies have shown that substituents on the quinoline ring are critical for potency. For 6-substituted quinolines, a hydrogen-bond acceptor on the substituent can form a conserved binding contact with the backbone amide of Glutamate (Glu379) in the LBD. nih.gov In other series, such as N-sulfonamide tetrahydroquinolines, the orientation of key residues like Tryptophan (Trp317) is modulated by the ligand, influencing the stability of the active conformation of the receptor. mdpi.com The presence of a sulfonyl group in some of these inverse agonists contributes to the binding interactions within the LBD. nih.govacs.org

Table 4: Activity of Quinoline-based RORγt Inverse Agonists

| Compound Series | Assay | IC₅₀ or EC₅₀ |

|---|---|---|

| Hexahydropyrrolo[3,2-f]quinolines | GAL4 Reporter Assay | 18 - 30 nM (IC₅₀) |

| N-sulfonamide tetrahydroquinolines | FRET Assay | 2.0 μM (IC₅₀) |

| 6-Substituted Quinolines | RORγt-driven cell-based reporter assay | Potent, full inverse agonists |

Data compiled from various studies on quinoline-based RORγt modulators. nih.govmdpi.comnih.govacs.org

Other Enzyme Target Engagements (e.g., Catechol-O-methyl-transferase, Squalene (B77637) Monooxygenase)

Catechol-O-methyl-transferase (COMT) Inhibition: COMT is an enzyme involved in the metabolism of catecholamines and catecholestrogens. Substituted 8-hydroxyquinolines have been studied as in vitro inhibitors of COMT. nih.gov The 8-hydroxyquinoline (B1678124) scaffold allows for chelation of the Mg²⁺ ion that is essential for COMT activity, and the substituents on the quinoline ring influence the affinity for the enzyme's active site. nih.govnih.gov The hydroxyl group is a key feature for this inhibitory activity.

Squalene Monooxygenase (SM) Inhibition: Squalene monooxygenase (also known as squalene epoxidase) is a key enzyme in the cholesterol biosynthesis pathway. nih.gov It is a target for antifungal and cholesterol-lowering drugs. While specific studies on 7-(methylsulfonyl)quinolin-3-ol are lacking, patents have disclosed quinoline derivatives as inhibitors of Smoothened (SMO), a key protein in the Hedgehog signaling pathway which is distinct from squalene monooxygenase. google.com However, the general structural features of quinoline derivatives make them candidates for broader enzyme inhibitory activities. For instance, the lipophilic nature of the quinoline ring could favor binding to the active site of squalene monooxygenase, which processes the lipophilic substrate squalene. nih.gov

Biological Pathway Perturbations

The introduction of methylsulfonyl and hydroxyl moieties onto the quinoline framework equips these molecules with the ability to interact with and disrupt key biological pathways that are often dysregulated in disease states.

Certain quinoline derivatives have been shown to induce significant shifts in cellular metabolism, particularly in cancer cells. Many cancer cells preferentially utilize aerobic glycolysis (the Warburg effect) for energy production, converting glucose to lactate even in the presence of oxygen. nih.govnih.gov This process is heavily reliant on the enzyme lactate dehydrogenase A (LDHA). nih.govnih.gov

Quinoline-based compounds, such as quinoline 3-sulfonamides, have been identified as potent, NADH-competitive inhibitors of LDHA. nih.govnih.gov By inhibiting LDHA, these molecules block the conversion of pyruvate to lactate, leading to a profound reduction in lactate production in cancer cells. nih.govnih.gov This blockage of cytosolic glycolysis forces a metabolic reprogramming. The accumulated pyruvate is rerouted into the mitochondria, leading to an increase in the rates of mitochondrial oxygen consumption as the cell shifts towards oxidative phosphorylation for energy. nih.govnih.gov Studies on hepatocellular carcinoma cells demonstrated that treatment with these inhibitors led to increased concentrations of intermediates in the Krebs cycle, confirming an enhancement of mitochondrial activity. nih.govnih.gov

Table 1: Effect of Quinoline-Based LDHA Inhibitors on Cellular Metabolism

| Cell Line | Effect of Inhibition | Metabolic Outcome |

|---|---|---|

| Snu398 (Hepatocellular Carcinoma) | Inhibition of LDHA | Decreased lactate production, increased oxygen consumption, increased Krebs cycle intermediates. nih.govnih.gov |

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that control cell proliferation, differentiation, and stress responses. nih.gov Quinoline derivatives are well-documented as potent modulators of various protein kinases. tandfonline.comgoogle.com

The MAPK signaling cascade, which includes kinases like MEK and ERK, relies on specific docking interactions to ensure signal fidelity and efficiency. nih.govnih.gov Quinoline-based molecules can interfere with these cascades. For instance, derivatives of 4-(Imidazolylmethyl)quinoline bearing a methylsulfonylphenyl group at the C-2 position have been designed as highly selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway with links to kinase signaling. nih.gov

Furthermore, quinoline derivatives have been shown to modulate a variety of other signaling pathways critical for cell growth and survival, including:

PI3K/AKT/GSK-3β Pathway: Often involved in cell survival and proliferation. nih.gov

JAK/STAT Pathway: Critical for cytokine signaling and immune responses. mdpi.com

Wnt/β-catenin Pathway: Plays a fundamental role in development and cancer. mdpi.com

The interaction of these compounds with kinases can disrupt the phosphorylation cascade, leading to the modulation of downstream transcription factors and ultimately altering gene expression related to cell fate. drugbank.com

A primary outcome of the perturbation of metabolic and signaling pathways by quinoline derivatives is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). orientjchem.orgnih.gov Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govmdpi.com

Quinoline compounds can trigger apoptosis through several mechanisms:

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2) is critical for mitochondrial integrity. mdpi.comnih.gov Quinoline derivatives have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance in favor of apoptosis. mdpi.comnih.gov This leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. mdpi.com

Activation of Caspases: The release of cytochrome c initiates a caspase cascade, activating key executioner caspases such as caspase-3 and caspase-7, which dismantle the cell. nih.govmdpi.com Quinoline compounds have been observed to increase the activity of caspases-3, -8, and -9. mdpi.com

Upregulation of p53: The tumor suppressor protein p53 can induce apoptosis by increasing the expression of pro-apoptotic proteins. nih.gov Some quinoline derivatives have been found to increase p53 expression, contributing to their anti-cancer effects. nih.gov

In addition to inducing apoptosis, these compounds can also halt the cell division process. By interfering with signaling pathways that control cell cycle progression, they can cause cells to arrest in specific phases (e.g., Sub-G1), preventing them from proliferating. nih.gov

Structure-Activity Relationship (SAR) Determinants in Quinoline-Based Pharmacophores

The biological activity of quinoline derivatives is not merely a property of the core ring system but is intricately defined by the specific arrangement and chemical nature of its substituents. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule's structure impact its therapeutic efficacy and selectivity. orientjchem.orgrsc.org

The position of substituents on the quinoline ring dramatically influences the compound's interaction with biological targets.

C-7 Position: Substitution at the C-7 position is frequently associated with enhanced bioactivity. The presence of a hydroxyl or methoxy (B1213986) group at C-7 has been shown to improve the antitumor activity of quinoline compounds. orientjchem.orgorientjchem.org In a series of COX-2 inhibitors, increasing the lipophilicity of substituents at the C-7 and C-8 positions led to increased inhibitory potency. nih.gov Conversely, introducing a chlorine atom at C-7 in kynurenic acid derivatives strengthens their antagonism at NMDA receptors. mdpi.com

C-8 Position: The C-8 position is also critical. An 8-hydroxyquinoline scaffold is a well-known growth inhibitor of M. tuberculosis. rsc.org The presence of a hydroxyl group at position 8, combined with a trimethoxyphenyl group at position 5, results in potent anticancer activity. orientjchem.orgorientjchem.org However, in some contexts, substitution at this position can be detrimental; for example, an 8-methylation led to a complete loss of antileishmanial activity in one series of compounds. mdpi.com

C-5 Position: Substitution at C-5 can also be beneficial. A C5-substitution in certain quinoline hybrids was found to be more effective compared to unsubstituted analogues. e-century.us

C-4 Position: The introduction of a substituent at position 4 on the quinoline ring can enhance potency against cancer cells. orientjchem.orgorientjchem.org

C-3 Position: In some molecular contexts, substitution at C-3 is an absolute requirement for activity. For a series of α(2C)-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be critical for potency. nih.gov

Table 2: Summary of Structure-Activity Relationships for Substituted Quinolines

| Position | Substituent Type | Effect on Bioactivity | Reference |

|---|---|---|---|

| C-4 | Various | Enhanced anticancer potency | orientjchem.orgorientjchem.org |

| C-5 | Various | Increased activity vs. unsubstituted analogues | e-century.us |

| C-7 | Hydroxyl, Methoxy | Improved antitumor activity | orientjchem.orgorientjchem.org |

| C-7 | Chlorine | Strengthened NMDA receptor antagonism | mdpi.com |

| C-7 & C-8 | Lipophilic groups | Increased COX-2 inhibitory activity | nih.gov |

| C-8 | Hydroxyl | Anticancer and anti-tubercular activity | orientjchem.orgrsc.orgorientjchem.org |

The specific functional groups, such as methylsulfonyl and hydroxyl, play direct roles in molecular recognition and binding affinity.

The methylsulfonyl group (–SO₂CH₃) is a hydrogen bond acceptor and can increase the polarity and solubility of a molecule. Its incorporation into a pharmacophore can lead to specific, favorable interactions within a receptor's binding pocket. In the case of certain 2-phenyl-quinoline derivatives designed as COX-2 inhibitors, molecular modeling indicated that the methylsulfonyl substituent at the para-position of the phenyl ring can be inserted into a secondary pocket of the COX-2 active site, allowing for interactions with key amino acid residues like Arginine 513. nih.gov In a different study, the replacement of a functional group with an N-methylsulfonyl moiety resulted in a significant increase in the antileishmanial activity of quinoline derivatives. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-(Methylsulfonyl)quinolin-3-ol |

| 5-(3,4,5-trimethoxyphenyl)-8-hydroxyquinoline |

| 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline |

| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol |

| 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid |

| 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline |

| 8-Hydroxyquinoline |

Conformational Flexibilities and Their Biological Implications

The conformational flexibility of a molecule is a critical determinant of its biological activity. It dictates how a molecule can adapt its shape to fit into the binding site of a biological target, such as an enzyme or a receptor. For quinoline derivatives, including those with methylsulfonyl and hydroxyl substituents, the spatial arrangement of these functional groups can significantly influence their pharmacological properties. The ability of a molecule to adopt various conformations, or the energy barriers to rotation around specific bonds, can impact its binding affinity and efficacy. nih.govzenodo.org

In the context of quinoline derivatives, the methylsulfonyl group has been identified as a key pharmacophore in the design of selective inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.gov Molecular modeling studies of certain quinoline derivatives have shown that the methylsulfonyl substituent can fit into specific pockets of the enzyme's active site, highlighting the importance of its spatial orientation for inhibitory activity. nih.gov The flexibility of the bond connecting the methylsulfonyl group to the quinoline ring allows it to adopt a favorable conformation for such interactions.

While specific experimental data on the conformational analysis of 7-(Methylsulfonyl)quinolin-3-ol is not extensively available in the public domain, the principles derived from related structures underscore the significance of conformational flexibility. The rotational freedom of the methylsulfonyl group and the potential for different orientations of the hydroxyl group are expected to be key factors in determining how this specific molecule interacts with its biological targets. Computational studies, such as density functional theory (DFT), are often employed to predict the stable conformations and rotational energy barriers of such molecules, providing insights into their potential biological mechanisms. researchgate.net

Advanced Applications of 7 Methylsulfonyl Quinolin 3 Ol As a Research Tool and Synthetic Synthon

Chemical Probe Development for Biochemical and Cellular Studies

Chemical probes are indispensable tools for dissecting complex biological processes and validating new pharmacological targets. snv63.ru The scaffold of 7-(methylsulfonyl)quinolin-3-ol is particularly well-suited for the development of such probes. Its structure allows for chemical modifications that can produce highly potent and selective inhibitors for specific biological targets, such as enzymes and protein interaction domains.

A notable application is in the creation of inhibitors for bromodomains, which are crucial protein interaction domains that recognize acetylated lysine (B10760008) residues and are involved in regulating gene transcription. For instance, derivatives of similar scaffolds have been developed into potent and selective chemical probes for the BAZ2A and BAZ2B bromodomains. nih.gov These probes, which function as acetyl-lysine competitive inhibitors, are vital for studying the roles of these bromodomains in chromatin biology. nih.gov The development of such tool compounds, including both active probes and inactive controls, enables rigorous investigation of protein function in cellular and even in vivo models. nih.gov

The utility of the 7-(methylsulfonyl)quinolin-3-ol framework in probe development is enhanced by its physicochemical properties. The methylsulfonyl group can improve metabolic stability and solubility, while the quinoline (B57606) core provides a platform for attaching reporter groups like fluorescent tags, which aid in visualizing the probe's interactions within a cell. nih.gov

Table 1: Example Characteristics of a BAZ2A/B Bromodomain Chemical Probe

| Property | Description | Finding |

|---|---|---|

| Target(s) | BAZ2A and BAZ2B Bromodomains | Potent and selective inhibition. nih.gov |

| Mechanism | Acetyl-lysine Competitive Binding | Confirmed by crystal structures. nih.gov |

| Cellular Activity | Demonstrated using FRAP to show displacement of GFP-BAZ2A from chromatin. | Effective in cellular assays. nih.gov |

| In Vivo Utility | Showed reasonable exposure and modest clearance in mice. | Suitable for in vivo studies. nih.gov |

Role as a Synthetic Building Block in Diversified Chemical Libraries

In modern medicinal chemistry, the synthesis of chemical libraries containing a wide array of structurally related compounds is a key strategy for discovering new drug candidates. nih.gov 7-(Methylsulfonyl)quinolin-3-ol is an excellent synthetic building block, or synthon, for this purpose. Its structure contains multiple reactive sites that allow for systematic chemical diversification.

The hydroxyl group at the C3 position and the nitrogen atom in the quinoline ring are primary handles for modification. Chemists can perform a variety of chemical transformations at these sites, such as alkylation, acylation, and coupling reactions, to attach different chemical fragments and build a library of diverse molecules. researchgate.netmdpi.com This process, often carried out using parallel synthesis techniques, can rapidly generate thousands of unique compounds. nih.gov

The resulting libraries of quinoline derivatives can be screened against numerous biological targets to identify new lead compounds for drug development programs. uorsy.com The core structure of 7-(methylsulfonyl)quinolin-3-ol provides a rigid framework that can be systematically decorated with different functional groups to explore the chemical space around a particular pharmacological target. This approach accelerates the discovery process by efficiently mapping the structure-activity relationship (SAR) for a given biological endpoint. nih.govresearchgate.net Thiophene derivatives, which share some structural similarities with quinolines, are also widely used to generate combinatorial libraries for lead discovery. researchgate.net

Potential in Material Science and Organic Electronic Research

While its primary applications have been in the life sciences, the inherent electronic and photophysical properties of the 7-(methylsulfonyl)quinolin-3-ol structure suggest its potential in material science. Quinoline derivatives are known to be components of materials used in organic electronics, such as organic light-emitting diodes (OLEDs), due to their unique electronic characteristics.

The structure of 7-(methylsulfonyl)quinolin-3-ol features an electron-donating hydroxyl group and a strong electron-withdrawing methylsulfonyl group on the same aromatic scaffold. This "push-pull" system can lead to interesting photophysical properties, including tunable fluorescence and charge-transfer characteristics, which are desirable for optoelectronic applications. researchgate.net By chemically tailoring the structure, it is possible to tune the optical and electronic properties of these molecules. researchgate.net

Organic semiconductors are the foundation of various innovative technologies, including flexible displays, sensors, and photovoltaics. researchgate.net Materials with tailored properties are crucial for advancing this field. While research into 7-(methylsulfonyl)quinolin-3-ol itself in this area is not yet widespread, related quinoline and sulfonyl-containing molecules have been investigated for their semiconducting or light-emitting properties. researchgate.netnih.gov The functionalization of such molecules can influence their solid-state packing and thin-film morphology, which are critical for device performance. The exploration of 7-(methylsulfonyl)quinolin-3-ol and its derivatives could therefore open new avenues in the design of novel materials for organic electronics and photonics. smolecule.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Methylsulfonyl)quinolin-3-ol, and how can yield and purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, sulfonylation at the 7-position may employ methylsulfonyl chloride under controlled pH (e.g., basic conditions using NaH in DMF) to prevent over-reaction . Key intermediates, such as quinoline-3-ol derivatives, are purified via column chromatography (heptane/EtOAc gradients) to isolate the target compound . Reaction optimization includes adjusting solvent polarity (e.g., THF for LiAlH4 reductions) and temperature (reflux for alkylation steps) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of 7-(Methylsulfonyl)quinolin-3-ol?

- Methodology :

- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm substituent positions, with characteristic shifts for the methylsulfonyl group (~2.43 ppm for CH) and quinoline protons (aromatic region, 7–8 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] peaks) .

- FTIR : Detects functional groups like hydroxyl (-OH, ~3400 cm) and sulfonyl (S=O, ~1350–1150 cm) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the biological activity of 7-(Methylsulfonyl)quinolin-3-ol, and what mechanisms underpin its target interactions?

- Methodology : The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to proteins like kinases or receptors . Cell-based assays (e.g., viability or luciferase reporter systems) evaluate functional effects, such as inhibition of bacterial growth or modulation of signaling pathways .

Q. What strategies are effective for functionalizing 7-(Methylsulfonyl)quinolin-3-ol to improve solubility or target specificity?

- Methodology :

- Derivatization : Introduce polar groups (e.g., amino or hydroxyl) at the 3-position via nucleophilic substitution or palladium-catalyzed coupling .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability, followed by enzymatic cleavage in vivo .

- Solubility Screening : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes in aqueous buffers .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s crystallinity and stability?

- Methodology :

- X-ray Crystallography : Resolve crystal packing patterns; bulky substituents (e.g., aryl groups) may reduce hygroscopicity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres. Methylsulfonyl groups typically increase melting points (>300°C) compared to non-sulfonylated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for 7-(Methylsulfonyl)quinolin-3-ol derivatives?

- Methodology :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Off-Target Screening : Use kinase profiling panels or proteome microarrays to rule out nonspecific binding .

- Meta-Analysis : Compare datasets using tools like PubChem BioActivity to identify outliers or assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.